1,10-Phenanthroline-4,7-diol

Corrosion inhibition Mild steel protection Acidic media

Sourcing 1,10-Phenanthroline-4,7-diol? Its 4,7-hydroxyl substitution enables superior metal chelation for dissolved oxygen analysis, outperforming unsubstituted phenanthroline. This high-purity ligand offers validated performance in acid corrosion inhibition and electrocatalytic water splitting. Secure consistent quality for your critical R&D and industrial applications.

Molecular Formula C12H8N2O2
Molecular Weight 212.2 g/mol
CAS No. 3922-40-5
Cat. No. B1583814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Phenanthroline-4,7-diol
CAS3922-40-5
Molecular FormulaC12H8N2O2
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C(=O)C=CN3)NC=CC2=O
InChIInChI=1S/C12H8N2O2/c15-9-3-5-13-11-7(9)1-2-8-10(16)4-6-14-12(8)11/h1-6H,(H,13,15)(H,14,16)
InChIKeySLIBCJURSADKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,10-Phenanthroline-4,7-diol (CAS 3922-40-5): A Specialized Ligand for Electroanalysis, Corrosion Control, and Targeted Metal Coordination


1,10-Phenanthroline-4,7-diol (also known as 4,7-dihydroxy-1,10-phenanthroline) is a heterocyclic organic compound with the molecular formula C12H8N2O2 and a molecular weight of 212.21 g/mol . It is a substituted derivative of 1,10-phenanthroline, featuring hydroxyl groups at the 4 and 7 positions of the phenanthroline backbone. This structural modification imparts distinct redox activity and metal-chelating properties compared to the parent compound. It is commonly supplied as a yellow powder with a melting point above 300 °C (decomposition) and is insoluble in water but soluble in organic solvents such as ethanol and acetonitrile [1]. The compound is extensively employed as a ligand in transition metal complexes for catalytic, photocatalytic, and electroanalytical applications, with its iron(II) complex being particularly notable for rapid and quantitative reaction with dissolved oxygen [2].

Why 1,10-Phenanthroline-4,7-diol Cannot Be Replaced by Unsubstituted Phenanthroline or Simple Derivatives in Critical Applications


The 4,7-dihydroxy substitution pattern in 1,10-phenanthroline-4,7-diol fundamentally alters the electronic environment of the chelating nitrogen atoms and introduces reactive hydroxyl groups that serve as additional coordination sites or electrode-anchoring points. In corrosion inhibition studies, 1,10-phenanthroline-4,7-diol (PHEN-OH) exhibits markedly different adsorption behavior and inhibition efficiency compared to 1,10-phenanthroline-5,6-diamine (PHEN-NH2), demonstrating that even closely related substituted phenanthrolines are not interchangeable [1]. Similarly, in electrocatalytic water oxidation, the hydroxyl substituents enable a distinct anchoring style to the electrode surface, resulting in significantly lower charge-transfer resistance and enhanced acid stability compared to complexes of the unsubstituted 1,10-phenanthroline ligand [2]. In analytical chemistry, the iron(II) complex of 1,10-phenanthroline-4,7-diol reacts rapidly and quantitatively with dissolved oxygen, enabling precise spectrophotometric determination—a property not shared by the classic ferroin complex of unsubstituted 1,10-phenanthroline, which lacks the requisite kinetic profile for this application [3].

Quantitative Differentiation Evidence for 1,10-Phenanthroline-4,7-diol: Head-to-Head Performance Against In-Class Comparators


Superior Corrosion Inhibition Efficiency Compared to 1,10-Phenanthroline-5,6-diamine on Mild Steel in Acidic Media

In a direct comparative study of two substituted 1,10-phenanthroline derivatives, 1,10-phenanthroline-4,7-diol (PHEN-OH) demonstrated higher corrosion inhibition efficiency for mild steel in 1 M HCl than 1,10-phenanthroline-5,6-diamine (PHEN-NH2). The study employed gravimetric (weight loss) and electrochemical methods, confirming that both inhibitors act predominantly as cathodic inhibitors and adsorb spontaneously onto the steel surface via chemisorption, following the Langmuir adsorption isotherm [1]. While the abstract does not provide specific numerical efficiency values, the qualitative conclusion that PHEN-OH outperforms PHEN-NH2 is unambiguous.

Corrosion inhibition Mild steel protection Acidic media Phenanthroline derivatives

Reduced Charge-Transfer Resistance and Enhanced Acid Stability in Cobalt-Based Water Oxidation Electrocatalysts vs. Unsubstituted Phenanthroline Ligand

A head-to-head engineering study compared cobalt complexes formed with unsubstituted 1,10-phenanthroline and 1,10-phenanthroline-4,7-diol for electrocatalytic water oxidation. While the calculated water oxidation overpotentials for both complexes were similar, the Co(1,10-phenanthroline-4,7-diol)₂ film exhibited significantly lower charge-transfer resistance, as evidenced by electrochemical impedance spectroscopy [1]. This difference originates from the ability of the hydroxyl groups to serve as electrode anchor points, improving interfacial electron transfer. Furthermore, the Co(1,10-phenanthroline-4,7-diol)₂ film demonstrated high stability under acidic conditions, a property computationally rationalized by a high crystal formation energy from DFT calculations [1].

Electrocatalysis Water oxidation Oxygen evolution reaction Cobalt complexes Acidic media

Validated Quantitative Spectrophotometric Detection of Dissolved Oxygen in the 1–20 ppm Range via Iron(II) Complex Formation

The iron(II) complex of 1,10-phenanthroline-4,7-diol—tris(4,7-dihydroxy-1,10-phenanthroline)iron(II)—reacts rapidly and quantitatively with dissolved oxygen in alkaline aqueous solution, enabling accurate spectrophotometric determination of oxygen concentrations between 1 and 20 ppm [1]. The method relies on the disappearance of the intense red color of the iron(II) complex upon oxidation to the pale gray iron(III) complex, with absorbance measured before and after sample injection [1]. This analytical performance is distinct from the behavior of the classical ferroin complex of unsubstituted 1,10-phenanthroline, which does not react with sufficient speed or stoichiometry to serve as a reliable dissolved oxygen probe under comparable conditions.

Dissolved oxygen Spectrophotometry Water quality analysis Iron(II) complexes

Electrode-Anchoring Hydroxyl Groups Enable Lower Charge-Transfer Resistance in Electrocatalytic Films

Electrochemical impedance spectroscopy measurements on cobalt-based organometallic films revealed that the hydroxyl substituents of 1,10-phenanthroline-4,7-diol provide electrode anchor points that significantly lower charge-transfer resistance compared to films prepared with the unsubstituted 1,10-phenanthroline ligand [1]. This structural feature enhances interfacial electron transfer kinetics, a critical parameter for electrocatalytic applications. DFT calculations further supported that the hydroxyl groups contribute to a higher crystal formation energy, rationalizing the observed pH stability [1].

Electrode modification Charge-transfer resistance Electrochemical impedance spectroscopy Ligand design

High-Impact Application Scenarios for 1,10-Phenanthroline-4,7-diol Based on Verified Performance Differentiation


Spectrophotometric Dissolved Oxygen Monitoring in Water Quality and Bioprocess Control

1,10-Phenanthroline-4,7-diol is the ligand of choice for preparing the iron(II) complex used in the spectrophotometric determination of dissolved oxygen in the 1–20 ppm range [1]. The method is well-suited for routine water quality analysis in environmental laboratories, monitoring of dissolved oxygen in boiler feedwater, and bioprocess control where oxygen levels must be maintained within specified limits. The rapid and quantitative reaction of the iron(II) complex with oxygen enables straightforward absorbance measurements without the need for specialized electrochemical sensors [1].

Corrosion Inhibition for Mild Steel in Acidic Industrial Cleaning and Pickling Processes

Based on direct comparative evidence showing that 1,10-phenanthroline-4,7-diol outperforms the 5,6-diamine analog in corrosion inhibition efficiency on mild steel in 1 M HCl [2], this compound is a scientifically validated candidate for formulating acid corrosion inhibitors. Potential industrial applications include acid pickling baths for steel descaling, chemical cleaning of heat exchangers and pipelines, and acidizing treatments in oil and gas well stimulation, where the adsorption of the inhibitor onto the metal surface via chemisorption provides effective cathodic protection [2].

Electrocatalytic Water Oxidation in Acidic Media for PEM Water Electrolyzers

The cobalt complex of 1,10-phenanthroline-4,7-diol is an earth-abundant molecular catalyst for the oxygen evolution reaction (OER) in acidic water splitting. Its performance advantages—lower charge-transfer resistance and enhanced pH stability compared to the unsubstituted phenanthroline complex [3]—make it a promising candidate for integration into proton-exchange membrane (PEM) electrolyzer anodes, where acidic conditions and high current densities are required for efficient hydrogen production [3].

Synthesis of Electrode-Anchored Coordination Polymers and Metal-Organic Films

The hydroxyl groups at the 4 and 7 positions of 1,10-phenanthroline-4,7-diol provide built-in electrode-anchoring functionality that reduces interfacial charge-transfer resistance in electrocatalytic films [3]. This property is leveraged in the fabrication of metal-organic films and coordination polymers for applications in electrochemical sensors, molecular electronics, and heterogeneous catalysis, where stable and conductive electrode-modifier interfaces are essential for reliable performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,10-Phenanthroline-4,7-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.